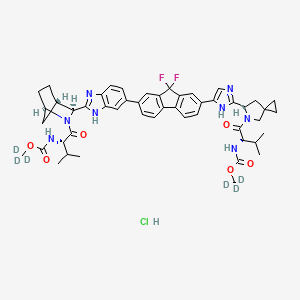

Ledipasvir-d6 (hydrochloride)

Description

Significance of Deuterated Analogs in Modern Drug Development Research

Deuterated analogs are small molecule drugs where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.orgdovepress.com This seemingly subtle change can have a significant impact on a drug's metabolic stability due to the "kinetic isotope effect." wikipedia.orgportico.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov Since the breaking of C-H bonds is a common step in drug metabolism, replacing hydrogen with deuterium at specific sites can slow down this process. nih.govnih.gov

This modification can lead to several advantages in drug development:

Improved Pharmacokinetic Profile: By slowing metabolism, deuteration can increase a drug's half-life, meaning it stays in the body longer. wikipedia.orgdovepress.com This could potentially lead to less frequent dosing for patients. nih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce harmful byproducts. Deuteration can shift the metabolic pathway away from the formation of these toxic metabolites. dovepress.comresearchgate.net

The first deuterated drug approved by the FDA was deutetrabenazine in 2017, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov

Rationale for Isotopic Labeling in Pharmaceutical Sciences

The primary reason for using isotopic labeling in pharmaceutical sciences is to gain a detailed understanding of a drug's behavior in the body. musechem.commoravek.com This is essential for developing safe and effective medications. adesisinc.com

Key applications of isotopic labeling include:

Pharmacokinetic (PK) Studies: Labeled compounds are essential for determining a drug's ADME properties. moravek.commetsol.com Researchers can track the labeled drug and its metabolites in various biological samples like blood and urine. chemicalsknowledgehub.com

Metabolite Identification: By using labeled compounds, scientists can more easily identify the various metabolites that are formed as the body processes a drug. symeres.com

Mechanism of Action Studies: Isotopic labeling can help elucidate how a drug interacts with its target in the body.

Bioavailability Studies: These studies determine the extent and rate at which the active moiety of a drug is absorbed and becomes available at the site of action.

Stable isotopes like deuterium are often preferred over radioactive isotopes because they are not radioactive, making them safer to handle and eliminating the need for special disposal procedures.

Overview of Ledipasvir-d6 (hydrochloride) as a Research Tool

Ledipasvir (B612246) is a potent antiviral drug used to treat chronic hepatitis C virus (HCV) infection. It works by inhibiting the HCV NS5A protein, which is essential for viral replication.

Ledipasvir-d6 (hydrochloride) is a deuterated version of Ledipasvir. medchemexpress.commedchemexpress.com Specifically, it contains six deuterium atoms. axios-research.comsynzeal.com This labeled compound serves as a crucial analytical tool for researchers.

Key Research Applications:

Internal Standard: In quantitative analysis, such as mass spectrometry, Ledipasvir-d6 is used as an internal standard. medchemexpress.com Because it has a slightly higher mass than the non-labeled Ledipasvir, it can be distinguished in analytical instruments, allowing for more accurate quantification of the parent drug in biological samples.

Metabolic Studies: Researchers can use Ledipasvir-d6 to study the metabolic fate of Ledipasvir without the confounding presence of the unlabeled drug. symeres.com This helps in understanding how and where the drug is metabolized in the body.

Pharmacokinetic Analysis: Ledipasvir-d6 is used in pharmacokinetic studies to precisely measure the concentration of Ledipasvir over time, providing critical data on its absorption, distribution, and elimination. nih.gov

The hydrochloride salt form of Ledipasvir-d6 enhances its stability and solubility for research applications. axios-research.com

Chemical Properties of Ledipasvir-d6 (hydrochloride)

| Property | Value |

|---|---|

| Molecular Formula | C₄₉H₄₈D₆F₂N₈O₆ · HCl |

| Molecular Weight | 895.06 g/mol (for the free base) + 36.46 g/mol (for HCl) axios-research.com |

| Deuterium Incorporation | 6 Deuterium atoms axios-research.comsynzeal.com |

| Form | Hydrochloride salt axios-research.com |

| Primary Use | Analytical reference standard, research tool axios-research.comsynzeal.com |

Structure

2D Structure

Properties

Molecular Formula |

C49H55ClF2N8O6 |

|---|---|

Molecular Weight |

931.5 g/mol |

IUPAC Name |

trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1/i5D3,6D3; |

InChI Key |

DDPFJRIMZUVTQU-VAOGAQJGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Ledipasvir D6 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a cornerstone of modern medicinal chemistry, enabling detailed investigation of drug metabolism and pharmacokinetics. musechem.com Several strategies exist for isotopic labeling, each with distinct advantages and applications.

One common approach is Hydrogen Isotope Exchange (HIE) , where hydrogen atoms on a substrate are directly swapped for deuterium. snnu.edu.cnacs.org This can be catalyzed by various metals, such as ruthenium or palladium, and is often performed at a late stage in the synthesis, which is highly efficient. acs.orgx-chemrx.com The use of D₂O or D₂ gas as the deuterium source makes this an atom-economical method. snnu.edu.cnmdpi.com Photochemical methods, including the use of visible light, are also emerging as a mild and effective strategy for late-stage deuteration of complex structures like drug molecules. rsc.org

Another primary strategy involves the use of deuterated building blocks or precursors in a multi-step synthesis. smolecule.comresearchgate.net This de novo approach provides precise control over the location of the deuterium labels, as the isotopes are incorporated into a specific fragment before it is assembled into the final, complex molecule. nih.gov While this may require a longer synthetic route compared to late-stage HIE, it guarantees site-selectivity, which is crucial for interpreting metabolic data. For a molecule like Ledipasvir-d6, where the deuterium atoms are located on specific methyl groups, this method is particularly suitable. synzeal.com

Chemical Synthesis Routes for Ledipasvir (B612246) and its Deuterated Analogs

The synthesis of Ledipasvir is a complex undertaking that involves the assembly of several advanced intermediates. thieme-connect.com The deuterated analog, Ledipasvir-d6, follows the same fundamental pathway, with the isotopic labels introduced via a specifically deuterated reagent during one of the key coupling steps.

The chemical name for Ledipasvir-d6 reveals the location of the deuterium atoms: Methyl-d3 ((S)-1-((S)-6-(5-(9,9-difluoro-7-(2-((1R,3S,4S)-2-(((methoxy-d3)carbonyl)-L-valyl)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazol-6-yl)-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-methyl-1-oxobutan-2-yl)carbamate. synzeal.com This indicates that two separate methyl carbamate (B1207046) (Moc) groups are fully deuterated (d3), accounting for the six deuterium atoms.

The synthesis, therefore, proceeds by preparing the complex, non-deuterated core of the molecule and then coupling it with a valine derivative that has been prepared using a deuterated methylating agent, such as methyl-d3 chloroformate or a related precursor. A key final step in the non-deuterated synthesis involves the condensation of an advanced intermediate with (methoxycarbonyl)valine (Moc-L-valine), often facilitated by a coupling agent like HATU. google.com For the d6-variant, this step is modified to use a deuterated equivalent, Moc-d3-L-valine.

Advanced Intermediates in Ledipasvir Synthesis

Below are some of the principal, non-deuterated intermediates involved in constructing the core structure of Ledipasvir.

Table 1: Key Advanced Intermediates in Ledipasvir Synthesis

| Intermediate Name | Role in Synthesis |

|---|---|

| 2-bromo-7-chloro-9,9-difluoro-9H-fluorene | A key starting material for one of the core heterocyclic fragments. google.com |

| (1R, 3S, 4S)-N-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | A chiral building block forming part of the benzimidazole (B57391) side chain. google.com |

| tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate | An advanced intermediate containing the fluorene (B118485) and imidazole-spirocycle portions of the molecule. patsnap.com |

| Moc-L-valine (or its deuterated Moc-d3 analog) | The amino acid derivative that is coupled to two different nitrogen atoms in the final stages of the synthesis. google.com |

Stereochemical Considerations in Deuterated Ledipasvir Synthesis

Ledipasvir is a molecule of significant stereochemical complexity, possessing six defined stereocenters. fda.govncats.io The absolute configuration of these centers is critical for the molecule's biological activity. The synthetic routes are designed to be highly stereoselective, often using chiral starting materials or enzymatic resolutions to achieve the desired isomers. google.com

For Ledipasvir-d6, the isotopic labeling occurs on two methyl carbamate groups. synzeal.com Since a methyl group is not a chiral center, the act of replacing hydrogen with deuterium at these positions does not create any new stereocenters. Therefore, the primary stereochemical challenge is not the deuteration step itself but rather the preservation of the six pre-existing stereocenters throughout the entire multi-step synthesis. The reaction conditions used for coupling the deuterated Moc-d3-L-valine must be mild enough to prevent epimerization at any of the sensitive chiral centers within the main molecular framework.

Optimization of Reaction Conditions for Isotopic Labeling Efficiency

Key parameters for optimization include:

Reagent Purity: The deuterated precursor (e.g., methyl-d3 chloroformate used to make Moc-d3-L-valine) must be of high isotopic purity to ensure the final product has the desired level of enrichment.

Catalyst and Coupling Agents: The efficiency of coupling agents like HATU is crucial for driving the reaction to completion, ensuring that all available sites are acylated with the deuterated fragment. google.com

Reaction Time and Temperature: Conditions must be balanced to ensure complete reaction without causing degradation or isotopic scrambling (the unintended migration of isotopes to other positions in the molecule). nih.gov Studies on labeling other complex molecules have shown that optimizing temperature, pH, and reaction time is essential for maximizing yield and purity. nih.govmdpi.com

Solvent and Base: The choice of solvent and a non-nucleophilic base (like DIPEA) can significantly influence the reaction rate and prevent unwanted side reactions. thieme-connect.com

The goal is to achieve a specific, quantitative, and reproducible labeling protocol. nih.gov

Assessment of Isotopic Enrichment and Chemical Purity

Analytical Techniques for Deuteration Confirmation

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard strategy for evaluating deuterated compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Ledipasvir-d6, the signals corresponding to the two methyl carbamate protons should be significantly diminished or absent, directly confirming the location of the deuterium labels. osti.gov

¹³C NMR (Carbon NMR): The carbon signals of the deuterated methyl groups will appear as multiplets due to C-D coupling, further confirming the label's position.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, confirming their presence in the expected chemical environment.

Together, these techniques provide a comprehensive characterization of the final product, confirming its structural integrity, chemical purity, and the precise level and location of isotopic enrichment. rsc.orgwaters.com

Table 2: Analytical Techniques for Characterizing Ledipasvir-d6

| Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Confirms the increase in molecular weight due to deuterium. Calculates isotopic enrichment and distribution (e.g., % d6, % d5). rsc.org |

| Proton NMR (¹H NMR) | Shows the absence or reduction of proton signals at the sites of deuteration (methyl carbamate groups). osti.gov |

| Deuterium NMR (²H NMR) | Directly detects the deuterium nuclei, confirming their presence and chemical environment. |

| Carbon-13 NMR (¹³C NMR) | Confirms the structure and shows characteristic splitting patterns for the deuterated carbon atoms. researchgate.net |

Quantification of Isotopic Purity

The quantification of isotopic purity is a critical quality attribute for any deuterated compound, including Ledipasvir-d6 (hydrochloride). bvsalud.org It ensures that the deuterium incorporation is at the desired level and location, and it quantifies the presence of lesser-deuterated or non-deuterated species. The presence of isotopic impurities can significantly impact the compound's intended use, particularly when used as an internal standard in quantitative mass spectrometry-based assays or in studies examining kinetic isotope effects. bvsalud.orgrsc.org The determination of isotopic purity involves sophisticated analytical techniques capable of differentiating between molecules with very small mass differences. nih.gov

Detailed Research Findings

The primary methods for determining the isotopic purity of deuterated compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org Often, a combination of these techniques is employed to provide a comprehensive assessment of both the degree of deuterium incorporation and the structural integrity of the molecule. rsc.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), frequently coupled with liquid chromatography (LC-MS), is a cornerstone technique for isotopic purity analysis. rsc.org This method allows for the separation and detection of different isotopologues (molecules that differ only in their isotopic composition). By analyzing the full scan mass spectrum, the relative abundance of the desired deuterated molecule (e.g., d6) compared to other species (d0, d1, d2, d3, d4, d5) can be determined. rsc.org The strategy involves extracting the ion currents for each isotopic species and integrating their signals to calculate the percentage of isotopic enrichment. rsc.org For Ledipasvir-d6, this analysis confirms the successful incorporation of the six deuterium atoms and quantifies its purity relative to other forms. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides invaluable information regarding the specific location of the deuterium atoms within the molecule. rsc.org While ¹H-NMR (Proton NMR) can be used to observe the disappearance of signals at positions where hydrogen has been replaced by deuterium, ²H-NMR (Deuterium NMR) directly detects the deuterium nuclei, confirming their presence at the intended sites. researchgate.net Quantitative NMR (qNMR) can also be used to determine the relative isotopic purity. rsc.orgresearchgate.net The combination of both ¹H and ²H NMR offers a robust strategy for determining isotopic abundance. researchgate.net

The table below summarizes the key analytical methods used for this purpose.

| Analytical Technique | Purpose in Isotopic Purity Quantification | Key Findings/Application |

| High-Resolution Mass Spectrometry (HR-MS) | Determines the isotopic distribution and calculates the overall percentage of isotopic enrichment by separating and quantifying different isotopologues (d0-d6). rsc.org | A primary method for assessing the purity of deuterated compounds, including commercial batches of Ledipasvir-d6. rsc.orgcaymanchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and the specific positions of the deuterium atoms. Can provide data on the relative percent isotopic purity. rsc.orgnih.gov | Used to verify that deuterium substitution has not caused unintended structural changes and has occurred at the correct molecular sites. rsc.org |

| Liquid Chromatography (LC) | Separates the analyte from impurities before it enters the mass spectrometer, ensuring that the measured isotopic distribution is accurate for the compound of interest. rsc.org | Paired with MS (LC-MS) for the analysis of complex samples and to ensure analyte purity before isotopic analysis. nih.gov |

Isotopic Purity Data

The isotopic purity of commercially available deuterated compounds is typically high, often exceeding 98%. For Ledipasvir-d6, a purity of ≥99% for all deuterated forms (d1-d6) has been reported by suppliers. caymanchem.com This indicates a very low abundance of the non-deuterated (d0) form. The table below shows the reported isotopic purity for Ledipasvir-d6 and provides context with data from other deuterated pharmaceuticals evaluated using HR-MS and NMR techniques. rsc.org

| Deuterated Compound | Number of Deuterium Atoms | Reported Isotopic Purity (%) |

| Ledipasvir-d6 | 6 | ≥99 caymanchem.com |

| BEN-d2 | 2 | 94.7 rsc.org |

| Tamsulosin-d4 | 4 | 99.5 rsc.org |

| Oxybutynin-d5 | 5 | 98.8 rsc.org |

| Eplerenone-d3 | 3 | 99.9 rsc.org |

| Propafenone-d7 | 7 | 96.5 rsc.org |

Advanced Analytical Applications and Methodologies Utilizing Ledipasvir D6 Hydrochloride

Role of Deuterated Standards in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly for pharmaceutical compounds like Ledipasvir (B612246), achieving high accuracy and precision is paramount. Deuterated standards, such as Ledipasvir-d6 (hydrochloride), play a crucial role in this endeavor. These stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) assays. scispace.com

The fundamental principle behind using a deuterated internal standard is its chemical near-identity to the analyte of interest. Ledipasvir-d6 is structurally identical to Ledipasvir, with the exception that six hydrogen atoms have been replaced by deuterium (B1214612) atoms. caymanchem.commedchemexpress.com This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis. scispace.comcerilliant.com This co-elution and similar ionization behavior are critical for correcting variations that can occur during extraction, injection, and within the ion source of the mass spectrometer, ultimately leading to more reliable and reproducible quantitative results. cerilliant.comresearchgate.net

Internal Standard Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Ledipasvir-d6 is specifically designed for use as an internal standard in the quantification of Ledipasvir using gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.com In a typical LC-MS/MS workflow, a known amount of Ledipasvir-d6 is added to the biological sample (e.g., plasma) before any sample processing steps. nih.govnih.gov This "spiked" sample is then subjected to extraction procedures, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and internal standard from the complex biological matrix. nih.govnih.gov

During LC separation, Ledipasvir and Ledipasvir-d6 will have very similar, if not identical, retention times due to their structural similarity. scispace.com Upon entering the mass spectrometer, they are ionized, typically by electrospray ionization (ESI), and then fragmented. nih.govresearchgate.net The mass spectrometer is set to monitor specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net For Ledipasvir, a common transition monitored is m/z 889.8 → 130.1. researchgate.netresearchgate.net A corresponding, yet distinct, transition would be monitored for Ledipasvir-d6.

The ratio of the peak area of the analyte (Ledipasvir) to the peak area of the internal standard (Ledipasvir-d6) is then used to construct a calibration curve from samples with known concentrations of Ledipasvir. caymanchem.com This ratiometric measurement corrects for potential sample loss during preparation and for fluctuations in the instrument's response, thereby ensuring the accuracy of the quantification of Ledipasvir in unknown samples. scispace.com

Method Development and Validation for Ledipasvir Quantification in Complex Matrices

The development and validation of analytical methods for quantifying Ledipasvir in complex biological matrices like human plasma are critical for pharmacokinetic and bioequivalence studies. nih.govnih.gov These methods must be robust, reliable, and adhere to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA). nih.govnih.gov

The separation of Ledipasvir and its analogs is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). nih.govijsrtjournal.comijsrtjournal.com These techniques utilize a non-polar stationary phase, commonly a C8 or C18 column, and a polar mobile phase. nih.govneliti.com

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, sometimes with the addition of formic acid to improve peak shape and ionization efficiency. nih.govnih.govresearchgate.net The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition over time). nih.govnih.gov Gradient elution is often preferred for complex samples as it can provide better resolution and faster analysis times. nih.govlongdom.org

Key parameters that are optimized during method development include the column type, mobile phase composition and pH, flow rate, and column temperature to achieve optimal separation of Ledipasvir from other plasma components and any co-administered drugs. nih.govnih.gov

Table 1: Examples of Chromatographic Conditions for Ledipasvir Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Xterra MS C8 (4.6 x 50mm, 5µm) nih.gov | Acquity UPLC BEH C18 nih.gov | Zorbax Eclipse C18 (4.6 mm x 100 mm, 5 µm) oup.com |

| Mobile Phase | Gradient of ammonium formate buffer (pH 3.5; 10mM), acetonitrile, and methanol nih.gov | Isocratic; 0.1% formic acid and acetonitrile (50:50, v/v) nih.gov | Isocratic; 10 mM ammonium acetate (B1210297) (pH 4.0), acetonitrile, and 0.1% methanolic formic acid (12:25:63, v/v/v) nih.govoup.com |

| Flow Rate | 0.7 mL/min nih.gov | 0.4 mL/min nih.gov | Not Specified |

| Detection | UV or PDA detector ijsrtjournal.comijsrtjournal.com | Mass Spectrometry nih.gov | Mass Spectrometry nih.govoup.com |

| Retention Time | < 5.0 min nih.gov | 2 min nih.gov | 2.8 min nih.govoup.com |

| This table is interactive. You can sort and filter the data by clicking on the column headers. |

Mass spectrometric detection, particularly tandem mass spectrometry (MS/MS), provides the high sensitivity and selectivity required for bioanalysis. researchgate.netijsrtjournal.com Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Ledipasvir. researchgate.netresearchgate.net

Optimization of MS/MS parameters involves tuning the instrument to achieve the most intense and stable signal for the precursor and product ions of both Ledipasvir and its deuterated internal standard. This includes optimizing the capillary voltage, cone voltage, desolvation gas flow, and collision energy. nih.gov The most abundant and stable fragment ion is chosen for the MRM transition to ensure the highest sensitivity. researchgate.net For Ledipasvir, a commonly used MRM transition is m/z 889.2 → 244.1 or 889.8 → 130.1. researchgate.netijsrtjournal.com

Table 2: Example of Mass Spectrometric Parameters for Ledipasvir

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.netresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |

| Precursor Ion (m/z) | 889.2 ijsrtjournal.com |

| Product Ion (m/z) | 244.1 ijsrtjournal.com |

| This table is interactive. You can sort and filter the data by clicking on the column headers. |

A crucial step in method validation is establishing the linearity of the analytical method. nih.govwisdomlib.org This is achieved by preparing a series of calibration standards by spiking a blank biological matrix with known concentrations of Ledipasvir and a fixed concentration of the internal standard, Ledipasvir-d6. nih.govnih.gov

A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. caymanchem.com The relationship is typically evaluated using a weighted least-squares linear regression model, often with a weighting factor of 1/x² or 1/x. nih.govnih.gov The method is considered linear over a specific concentration range if the correlation coefficient (r²) is close to 1, typically ≥ 0.99. wisdomlib.org

The range of linearity for Ledipasvir quantification in plasma can vary depending on the specific method but often covers a wide range to accommodate different concentrations observed in clinical studies. For example, linearity ranges of 0.1-1000 ng/mL and 5-2000 ng/mL have been reported. nih.govnih.gov

Table 3: Reported Linearity Ranges for Ledipasvir Quantification

| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| 0.1 - 1000 | > 0.99 | nih.gov |

| 5 - 2000 | > 0.99 | nih.gov |

| 5 - 2100 | Not Specified | nih.gov |

| 0.1 - Not Specified | 0.999 | researchgate.net |

| This table is interactive. You can sort and filter the data by clicking on the column headers. |

The precision and accuracy of the method are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range on the same day (intra-day) and on different days (inter-day). nih.govnih.gov Precision is expressed as the relative standard deviation (%RSD), while accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. wisdomlib.org For bioanalytical methods, the acceptance criteria for precision are typically within 15% RSD (20% for the lower limit of quantification), and for accuracy, the mean value should be within ±15% of the nominal value (±20% for the LLOQ). nih.govnih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and co-administered drugs. nih.gov This is evaluated by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and internal standard. nih.gov The use of a highly selective technique like LC-MS/MS, combined with a stable isotope-labeled internal standard like Ledipasvir-d6, generally ensures excellent selectivity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a powerful technique for the qualitative and quantitative analysis of chemical substances. For a complex molecule like Ledipasvir-d6 (hydrochloride), various NMR methods are employed to ensure its structural integrity and determine its purity with high precision.

Deuterium NMR (²H NMR) for Structural Elucidation and Isotopic Purity

Deuterium NMR (²H NMR) is a specialized NMR technique that directly observes the deuterium nuclei within a molecule. In the context of Ledipasvir-d6 (hydrochloride), ²H NMR plays a crucial role in confirming the specific positions of the deuterium labels and assessing the isotopic purity of the compound.

The precise location of the deuterium atoms is a critical aspect of its function as an internal standard. ²H NMR spectra provide distinct signals for deuterium atoms in different chemical environments, allowing for the verification that the deuterium substitution has occurred at the intended positions within the Ledipasvir molecule. This confirmation is essential for the accurate use of Ledipasvir-d6 in quantitative studies.

Furthermore, ²H NMR is instrumental in determining the isotopic enrichment of the labeled compound. By analyzing the integrals of the deuterium signals relative to any residual proton signals at the labeled sites, a quantitative measure of the isotopic purity can be obtained. High isotopic purity is paramount for the reliability of quantitative assays where Ledipasvir-d6 is used as a reference. A strategy combining High-Resolution Mass Spectrometry (HR-MS) and NMR spectroscopy is often employed for a comprehensive evaluation of both isotopic enrichment and structural integrity of deuterium-labeled compounds.

Table 1: Key Aspects of ²H NMR Analysis for Ledipasvir-d6 (hydrochloride)

| Parameter Analyzed | Significance in Quality Control |

| Position of Deuterium Labels | Confirms the correct synthesis of the labeled compound. |

| Isotopic Enrichment | Determines the percentage of molecules that are deuterated. |

| Isotopic Purity | Ensures the reliability of the compound as an internal standard. |

Quantitative NMR (qNMR) for Reference Standard Characterization

Quantitative NMR (qNMR) has emerged as a primary method for the accurate determination of the purity of reference materials. unsw.edu.au Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR can directly quantify the analyte against a certified internal standard of a different compound. sigmaaldrich.com This makes qNMR a powerful tool for the characterization of reference standards like Ledipasvir-d6 (hydrochloride).

In a typical qNMR experiment for Ledipasvir-d6 (hydrochloride), a precisely weighed amount of the compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), along with a certified internal standard. researchgate.netresearchgate.net The internal standard must have a known purity and signals in the NMR spectrum that are well-resolved from the signals of the analyte. fujifilm.com

The concentration of Ledipasvir-d6 is determined by comparing the integral of one of its characteristic signals with the integral of a known signal from the internal standard. For compounds containing fluorine, such as Ledipasvir, ¹⁹F qNMR can be a particularly effective technique. A study on the quantitative determination of Ledipasvir in tablet dosage forms utilized ¹⁹F-NMR with norfloxacin (B1679917) as an internal standard. researchgate.net The method was validated according to the International Conference on Harmonization (ICH) guidelines and demonstrated good linearity, accuracy, and precision. researchgate.net

Table 2: Validation Parameters for a ¹⁹F qNMR Method for Ledipasvir Analysis. researchgate.net

| Parameter | Result |

| Linearity Range | 2–24 mg/mL |

| Limit of Detection (LOD) | 0.275 mg/mL |

| Limit of Quantitation (LOQ) | 0.915 mg/mL |

The selection of appropriate acquisition parameters, such as the relaxation delay, is critical to ensure accurate quantification. The results obtained from qNMR are often compared with those from orthogonal techniques like High-Performance Liquid Chromatography (HPLC) to ensure the accuracy and reliability of the purity assessment. researchgate.net The direct nature of qNMR, minimal sample preparation, and the ability to simultaneously detect and quantify different components make it an invaluable technique in the characterization of certified reference materials. unsw.edu.au

Research on Metabolic Fate Elucidation Using Ledipasvir D6 Hydrochloride

Application of Stable Isotope Tracers in Drug Metabolism Studies

Stable isotope labeling is a powerful technique used to trace the biotransformation of drug molecules within a biological system. medchemexpress.com By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can create a version of the drug, like Ledipasvir-d6, that is chemically identical in its biological activity but distinguishable by mass spectrometry. smolecule.comveeprho.com This allows for precise tracking and quantification of the parent drug and its metabolites in various biological samples. veeprho.com

The primary advantages of using stable isotope tracers such as Ledipasvir-d6 include:

Enhanced Analytical Accuracy: The mass difference introduced by deuterium allows for clear differentiation between the administered drug and its metabolic products, improving the accuracy of analytical methods. veeprho.com

No Alteration of Biological Activity: The substitution of hydrogen with deuterium typically does not alter the pharmacological properties of the drug, ensuring that the metabolic pathways observed are representative of the non-labeled compound. smolecule.com

Non-Radioactive: Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for use in clinical studies and eliminating the need for specialized handling and disposal protocols. nih.gov

Deuterium-labeled compounds are particularly useful in "metabolic switching" studies, where the substitution of deuterium at a potential site of metabolism can slow down or block a particular metabolic pathway. osti.gov This forces the metabolism to shift to alternative routes, thereby helping to identify secondary or minor metabolic pathways that might otherwise go undetected. osti.gov

In Vitro Metabolic Stability and Biotransformation Assessments

In vitro models are essential for the initial assessment of a drug's metabolic profile. These systems, which include liver microsomes and hepatocytes, provide a controlled environment to study metabolic reactions without the complexities of a whole organism. creative-bioarray.com

Liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family of enzymes. bioivt.comthermofisher.com These enzymes are responsible for the Phase I metabolism of a vast number of drugs. bioivt.com

Studies using human liver microsomes have shown that Ledipasvir (B612246) exhibits very low metabolic turnover. nih.goveuropa.eu In vitro experiments with various human CYP isoforms (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) revealed no detectable metabolism of Ledipasvir. nih.goveuropa.eudrugbank.com This indicates that Ledipasvir is not a significant substrate for these major drug-metabolizing enzymes. The use of Ledipasvir-d6 in such assays serves as a crucial internal standard for the precise quantification of the parent compound, confirming its high stability in the presence of these enzymes. veeprho.com

The general procedure for a microsomal stability assay involves:

Incubating the test compound (Ledipasvir-d6) with liver microsomes. creative-bioarray.com

Initiating the metabolic reaction by adding cofactors like NADPH. thermofisher.com

Stopping the reaction at various time points. creative-bioarray.com

Analyzing the remaining amount of the parent compound using techniques like LC-MS/MS. creative-bioarray.com

Table 1: Investigated Human CYP450 Isoforms and Ledipasvir Metabolism

| CYP450 Isoform | Observed Metabolism of Ledipasvir |

|---|---|

| CYP1A2 | Not detectable nih.goveuropa.eudrugbank.com |

| CYP2C8 | Not detectable nih.goveuropa.eudrugbank.com |

| CYP2C9 | Not detectable nih.goveuropa.eudrugbank.com |

| CYP2C19 | Not detectable nih.goveuropa.eudrugbank.com |

| CYP2D6 | Not detectable nih.goveuropa.eudrugbank.com |

| CYP3A4 | Not detectable nih.goveuropa.eudrugbank.com |

Despite its high metabolic stability, evidence of slow oxidative metabolism of Ledipasvir has been observed through an unknown mechanism. nih.goveuropa.eu Following the administration of a single dose of radiolabeled [14C]-ledipasvir, over 98% of the systemic exposure was attributed to the unchanged parent drug. nih.goveuropa.euuw.edu Unchanged ledipasvir is the primary substance found in feces. nih.goveuropa.eudrugbank.com

The use of Ledipasvir-d6 is instrumental in these studies. By comparing the mass spectra of metabolites from the non-labeled drug with those from the deuterated version, researchers can confirm the structure of metabolites and pinpoint the sites of metabolic modification. If a metabolite retains the deuterium label, it indicates that the deuterated part of the molecule was not altered during metabolism. Conversely, the loss of the deuterium label points directly to the site of metabolic attack.

While specific metabolites of Ledipasvir are not extensively detailed in the available literature, the general approach using a deuterated tracer would involve the following steps:

Administering Ledipasvir and Ledipasvir-d6 to in vitro or in vivo systems.

Collecting biological samples (e.g., plasma, urine, feces).

Extracting the parent drug and its metabolites.

Analyzing the extracts using high-resolution mass spectrometry to identify the mass shifts corresponding to the deuterated and non-deuterated metabolites.

Enzyme Kinetics Research with Deuterated Substrates

The use of deuterated substrates like Ledipasvir-d6 can provide valuable information about enzyme kinetics, specifically the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

If the cleavage of a carbon-hydrogen bond is the rate-limiting step in an enzymatic reaction, replacing hydrogen with deuterium (forming a stronger C-D bond) will slow down the reaction rate. osti.gov This is known as a primary KIE. By measuring the reaction rates of Ledipasvir and Ledipasvir-d6 with a particular enzyme system, researchers can determine if the deuterated positions are involved in the rate-determining step of the metabolism.

Given that Ledipasvir shows very slow metabolism, the application of KIE studies could help to elucidate the unknown oxidative metabolic pathway. nih.goveuropa.eu For instance, if a significant KIE is observed when using Ledipasvir-d6, it would strongly suggest that the deuterated positions are directly involved in the slow metabolic process. However, specific studies on the enzyme kinetics of Ledipasvir-d6 are not prominently available in the public domain. The observation of atypical enzyme kinetics has become more common, and misidentification of a drug's kinetic profile can lead to inaccurate predictions of its clearance. nih.gov

Preclinical Pharmacokinetic Research Applications of Ledipasvir D6 Hydrochloride

Non-Human In Vivo Disposition Studies Utilizing Deuterated Analogs

Deuterated analogs are instrumental in non-human in vivo studies to delineate the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. Pharmacokinetic studies in various animal species, such as rats, dogs, and monkeys, are standard in preclinical development. targetmol.comchemsrc.com Ledipasvir (B612246) has demonstrated low clearance, high bioavailability, and long half-lives across these species. targetmol.comchemsrc.com

Following oral administration, Ledipasvir is absorbed, reaching median peak plasma concentrations (Tmax) between 4.0 and 4.5 hours. fda.govnih.gov The absorption of Ledipasvir is not significantly affected by food. amazonaws.com Its solubility is pH-dependent, being slightly soluble in acidic conditions below pH 2.3 and practically insoluble in the pH range of 3.0-7.5. nih.gov The use of Ledipasvir-d6 as an internal standard in bioanalytical methods allows for precise quantification of these absorption kinetics in plasma samples. researchgate.netnih.gov

Table 1: Absorption Characteristics of Ledipasvir

| Parameter | Value | Species/Context |

|---|---|---|

| Tmax (Peak Plasma Time) | 4.0 - 4.5 hours | Healthy & HCV-infected humans |

| Effect of Food | No significant effect | Healthy humans |

| pH-Dependent Solubility | Slightly soluble (< pH 2.3), Insoluble (pH 3.0-7.5) | In Vitro |

This table presents data for the non-deuterated compound, Ledipasvir, as determined in preclinical and clinical studies.

Preclinical studies using radiolabeled Ledipasvir in mice and rats have shown it to be rapidly and widely distributed into tissues following oral administration. tga.gov.au The highest levels of radioactivity were observed in the liver, the primary site of action against HCV. tga.gov.au Conversely, penetration into the central nervous system (CNS) was low, indicating a limited ability to cross the blood-brain barrier. tga.gov.au The volume of distribution (Vss) in rats and dogs was moderate and greater than the total body water volume. chemsrc.com

Table 2: Distribution Profile of Ledipasvir in Preclinical Models

| Parameter | Finding | Species |

|---|---|---|

| Tissue Distribution | Wide and rapid | Mice, Rats |

| Primary Organ of Distribution | Liver | Mice, Rats |

| CNS Penetration | Low | Mice, Rats |

| Volume of Distribution (Vss) | Moderate | Rats, Dogs |

This table presents data for the non-deuterated compound, Ledipasvir, as determined in preclinical studies.

The primary route of elimination for Ledipasvir is through biliary excretion of the unchanged drug. amazonaws.comdrugbank.comeuropa.eu Studies involving [14C]-labeled Ledipasvir showed that the vast majority of the dose is recovered in the feces (approximately 86%), with unchanged Ledipasvir accounting for a mean of 70% of the administered dose. drugbank.com Renal excretion is a minor pathway, accounting for only about 1% of the dose. drugbank.comeuropa.eu In vitro studies have shown no detectable metabolism of Ledipasvir by major cytochrome P450 enzymes; however, evidence of slow oxidative metabolism via an unknown mechanism has been observed. drugbank.comgilead.com The terminal half-life of Ledipasvir is long, at approximately 47 hours. nih.govdrugbank.com

Table 3: Excretion Characteristics of Ledipasvir

| Parameter | Value/Description | Source |

|---|---|---|

| Primary Route of Elimination | Biliary excretion of unchanged drug | DrugBank Online drugbank.com |

| Fecal Excretion | ~86% of total dose (~70% as unchanged drug) | DrugBank Online drugbank.com |

| Renal Excretion | ~1% of total dose | DrugBank Online drugbank.com |

| Metabolism | Slow oxidative metabolism via unknown mechanism | EMA, DrugBank Online drugbank.comgilead.com |

| Terminal Half-Life (t½) | 47 hours | DrugBank Online, PubMed nih.govdrugbank.com |

This table presents data for the non-deuterated compound, Ledipasvir, as determined in human studies.

In Vitro Pharmacokinetic Research Modalities

In vitro assays are fundamental to characterizing a drug's pharmacokinetic properties before and during non-human and human studies. Ledipasvir-d6 is essential in these assays as a stable isotope-labeled internal standard, ensuring the accuracy of quantification. medchemexpress.comnih.gov

In vitro studies have established that Ledipasvir is highly bound to human plasma proteins, with a binding percentage greater than 99.8%. amazonaws.comdrugbank.comnih.gov This high degree of protein binding is a critical parameter that influences the drug's distribution and clearance. The unbound fraction of a drug is generally the pharmacologically active portion, making precise measurement of protein binding essential.

Ledipasvir has been identified as both a substrate and an inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.govdrugs.comaidsetc.org These transporters are located in key tissues like the intestines, liver, and at the blood-brain barrier, and they play a significant role in drug absorption and disposition.

As a substrate of P-gp and BCRP, the absorption of Ledipasvir can be affected by other drugs that induce or inhibit these transporters. fda.govdrugs.com Potent P-gp inducers can decrease plasma concentrations of Ledipasvir, potentially reducing its therapeutic effect. fda.govnih.gov Conversely, as an inhibitor of P-gp and BCRP, Ledipasvir can increase the intestinal absorption and plasma concentrations of other co-administered drugs that are substrates for these transporters. nih.goveuropa.eunih.gov Understanding these interactions is critical for predicting potential drug-drug interactions.

Table 4: Summary of Ledipasvir Transporter Interactions

| Transporter | Interaction Type | Implication |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate & Inhibitor | Affected by P-gp modulators; can affect other P-gp substrates. nih.govdrugs.com |

| BCRP | Substrate & Inhibitor | Affected by BCRP modulators; can affect other BCRP substrates. nih.govaidsetc.org |

This table presents data for the non-deuterated compound, Ledipasvir.

Permeability and Transport Mechanism Research

The assessment of a drug's permeability across biological membranes and its interaction with transport proteins is a cornerstone of preclinical pharmacokinetic research. These studies are crucial for predicting oral absorption, tissue distribution, and potential drug-drug interactions. For Ledipasvir, a compound classified under the Biopharmaceutics Classification System (BCS) as Class 2 (high permeability, low solubility), understanding its transport mechanisms is particularly important. uw.edu

In vitro models, such as the Caco-2 cell permeability assay, are widely used to investigate a drug's potential for intestinal absorption and to identify whether it is a substrate or inhibitor of efflux transporters. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.

Research has shown that Ledipasvir has medium to high permeability across Caco-2 cell monolayers. fda.gov An FDA assessment reported specific apparent permeability coefficients (Papp) for Ledipasvir. The Papp for the apical to basolateral (A→B) transport was 1.76 x 10⁻⁶ cm/s, while the basolateral to apical (B→A) transport was 0.68 x 10⁻⁶ cm/s. The resulting efflux ratio (Papp(B→A) / Papp(A→B)) of 0.38 suggests that Ledipasvir is not a significant substrate of efflux transporters in this system.

In Vitro Permeability of Ledipasvir in Caco-2 Cells

| Parameter | Value | Reference |

|---|---|---|

| Apparent Permeability (Papp) A→B | 1.76 x 10⁻⁶ cm/s | |

| Apparent Permeability (Papp) B→A | 0.68 x 10⁻⁶ cm/s | |

| Efflux Ratio (Papp(B→A)/Papp(A→B)) | 0.38 |

Despite the low efflux ratio observed in the specific Caco-2 study, other evidence strongly indicates that Ledipasvir is a substrate for two key efflux transporters: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govdrugs.com This interaction can limit the oral absorption of Ledipasvir. Consequently, the co-administration of P-gp inducers, such as rifampin or St. John's wort, can significantly decrease plasma concentrations of Ledipasvir, potentially reducing its therapeutic effect. fda.gov

Furthermore, Ledipasvir itself is an inhibitor of P-gp and BCRP. drugs.comfda.gov This inhibitory activity can lead to drug-drug interactions by increasing the intestinal absorption of other drugs that are substrates of these transporters. fda.gov In vitro studies have shown dose-dependent inhibition of BCRP and P-gp by Ledipasvir, with IC50 values of less than 1 µM for BCRP and approximately 1 µM for P-gp. europa.eu

Regarding hepatic transport, which is crucial for drug distribution to the liver (the primary site of HCV replication), the role of organic anion transporting polypeptides (OATPs) has been investigated. While one study suggested Ledipasvir is a substrate of OATP1B1 and OATP1B3, more definitive data from regulatory agencies like the FDA, EMA, and TGA indicate that Ledipasvir is not a substrate for these hepatic uptake transporters. nih.govdrugs.com However, Ledipasvir is an inhibitor of OATP1B1 and OATP1B3, but this inhibition is only observed at concentrations that are higher than those typically achieved in clinical practice. nih.govfda.gov

Interaction of Ledipasvir with Key Drug Transporters

| Transporter | Interaction | Finding | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Substrate | Ledipasvir is transported by P-gp. | nih.gov |

| P-glycoprotein (P-gp) | Inhibitor | IC50 is approximately 1 µM. | europa.eu |

| Breast Cancer Resistance Protein (BCRP) | Substrate | Ledipasvir is transported by BCRP. | nih.gov |

| Breast Cancer Resistance Protein (BCRP) | Inhibitor | IC50 is < 1 µM. | europa.eu |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Substrate | Not considered a substrate. | nih.gov |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Inhibitor | Inhibition occurs at concentrations exceeding clinical levels. | nih.govfda.gov |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Substrate | Not considered a substrate. | nih.gov |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Inhibitor | Inhibition occurs at concentrations exceeding clinical levels. | nih.govfda.gov |

Mechanistic Research and Structural Insights Derived from Ledipasvir D6 Hydrochloride

Isotope Effects in Reaction Mechanism Studies

The introduction of deuterium (B1214612) into a molecule like Ledipasvir (B612246) allows researchers to leverage the kinetic isotope effect (KIE) to probe the mechanisms of chemical and biological reactions. libretexts.orgnih.gov The KIE describes the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org This phenomenon is a cornerstone of physical organic chemistry and is increasingly applied in medicinal chemistry to understand drug metabolism. nih.gov

The basis of the KIE lies in the difference in mass between isotopes. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. utdallas.edu Consequently, if a C-H bond is cleaved in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. libretexts.orgnih.gov

Primary Kinetic Isotope Effect: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed during the rate-limiting step of a reaction. utdallas.edu In the context of Ledipasvir-d6, if the deuterated methoxycarbonylamino or methyl groups were sites of metabolic oxidation by cytochrome P450 enzymes, a significant slowing of the metabolic rate would be expected compared to the non-deuterated Ledipasvir. nih.govgoogle.com This effect is invaluable for identifying specific sites of metabolic attack and understanding the enzymatic mechanisms involved.

Secondary Kinetic Isotope Effect: These effects occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org Secondary KIEs are typically smaller than primary KIEs and arise from changes in hybridization or hyperconjugation at the transition state. princeton.edu For Ledipasvir-d6, deuteration could subtly influence the stability of intermediates or transition states in metabolic pathways, providing further clues about the reaction mechanism. libretexts.org

By using Ledipasvir-d6 as an internal standard in pharmacokinetic studies, researchers can precisely quantify the parent drug and its metabolites. veeprho.com The deliberate use of deuteration to slow metabolism, a strategy known as "deuterium switching," can also be explored to improve a drug's pharmacokinetic profile. nih.gov

Advanced Structural Characterization of Ledipasvir-d6 (hydrochloride) and Related Impurities

The definitive structural analysis of Ledipasvir-d6 and the identification of any related process impurities are critical for its use as a research and reference standard. A combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure.

¹H NMR: In ¹H NMR, the signals corresponding to the protons at the deuterated positions in Ledipasvir-d6 would be absent, confirming the location of isotopic labeling.

¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling and a slight upfield shift compared to the non-deuterated analog.

¹⁹F NMR: As Ledipasvir contains two fluorine atoms, ¹⁹F NMR is a highly sensitive and selective technique for its quantification and structural confirmation. researchgate.net A study demonstrated the use of ¹⁹F NMR for the assay of Ledipasvir in bulk drug and tablet forms. researchgate.net

Deuterium (²H) NMR: This technique can directly detect the deuterium nuclei, confirming their presence and chemical environment within the molecule. epfl.ch

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule. For Ledipasvir-d6, the molecular weight is expected to be approximately 6 units higher than that of unlabeled Ledipasvir due to the six deuterium atoms. pharmaffiliates.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the sensitive quantification of Ledipasvir and its metabolites in biological matrices. researchgate.net

Analysis of Impurities: During the synthesis of Ledipasvir, various related substances or impurities can be formed. The use of deuterated starting materials for the synthesis of Ledipasvir-d6 may lead to deuterated versions of these impurities. Their characterization is essential for quality control.

| Impurity Name | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Ledipasvir | C49H54F2N8O6 | 889.00 | simsonpharma.compharmaffiliates.com |

| Ledipasvir-d6 | C49H48D6F2N8O6 | 895.04 | pharmaffiliates.compharmaffiliates.com |

| Ledipasvir Acetyl Spiro Impurity | C44H45F2N7O4 | 773.87 | simsonpharma.com |

| Ledipasvir Impurity-3 | C29H29BrF2N4O3 | 599.47 | simsonpharma.com |

| Ledipasvir Impurity 6 | Not Available | Not Available | veeprho.comalentris.org |

Influence of Deuteration on Molecular Interactions in Research Models

While deuteration is not expected to alter the fundamental mechanism of action of a drug, it can subtly influence molecular interactions, which can be studied in various research models. smolecule.comdrugbank.com Ledipasvir functions by inhibiting the HCV Non-Structural Protein 5A (NS5A), which is essential for viral replication. drugbank.com It is also known to be a substrate and inhibitor of drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov

The replacement of hydrogen with deuterium results in a slightly shorter and stronger C-D bond. This can lead to minor changes in the molecule's conformation, van der Waals interactions, and hydrogen bonding capabilities. researchgate.net Although these effects are small, they can potentially affect the kinetics (on- and off-rates) and thermodynamics (binding affinity) of the drug's interaction with its protein targets.

Research models to study these subtle influences include:

In Vitro Binding Assays: High-precision binding assays could be used to compare the affinity (Kd) of Ledipasvir and Ledipasvir-d6 for the purified NS5A protein. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could detect minor differences in binding kinetics and thermodynamics.

Cell-Based Transport Assays: Cells overexpressing transporters like P-gp or BCRP can be used to investigate whether deuteration affects the transport kinetics of Ledipasvir. By comparing the intracellular accumulation or efflux of Ledipasvir and Ledipasvir-d6, researchers could determine if the subtle structural changes impact recognition by these transporters. nih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique provides insights into protein conformation and dynamics. mdpi.com By studying the rate of deuterium exchange on the NS5A protein in the presence and absence of Ledipasvir or Ledipasvir-d6, researchers could map the binding site and determine if the deuterated compound induces any different conformational changes in the protein target. frontiersin.org

While it is generally accepted that the therapeutic target engagement is unaffected by deuteration, these research models provide the means to rigorously test this assumption and explore the subtle, yet potentially informative, consequences of isotopic substitution on molecular interactions. drugbank.com

Degradation Product Research and Impurity Profiling of Ledipasvir D6 Hydrochloride in Research Batches

Identification and Characterization of Degradation Products

Forced degradation studies are essential for identifying potential degradation products (DPs) that could form during the manufacturing, storage, or handling of Ledipasvir-d6 (hydrochloride) analytical standards. These studies involve exposing the compound to a range of harsh chemical and physical conditions, including acidic, basic, oxidative, photolytic, and thermal stress. The resulting mixtures are then analyzed using advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS. These methods allow for the separation, detection, and structural elucidation of DPs based on their accurate mass and fragmentation patterns.

In a typical forced degradation study on a research batch of Ledipasvir-d6 (hydrochloride), the compound demonstrated notable degradation under hydrolytic (acidic and basic) and oxidative conditions. It showed moderate sensitivity to photolytic stress and was relatively stable under thermal stress.

Key findings from these studies identified several major degradation products:

Acidic and Basic Hydrolysis: The most prominent degradation pathway observed under both acidic (0.1 M Hydrochloric Acid) and basic (0.1 M Sodium Hydroxide) conditions was the hydrolysis of the methyl ester group on the L-valine moiety. This reaction results in the formation of the corresponding carboxylic acid derivative (DP-1), leading to a mass shift of -14.0156 Da (loss of CH₂).

Oxidative Degradation: Exposure to an oxidative agent such as 3% Hydrogen Peroxide resulted in the formation of N-oxide derivatives. The primary oxidative product (DP-2) was identified as an N-oxide formed on one of the nitrogen atoms of a benzimidazole (B57391) ring, resulting in a mass increase of +15.9949 Da (addition of an oxygen atom).

Photodegradation: Under exposure to UV light (e.g., 254 nm), a minor degradation product (DP-3) was observed, suggesting a potential cleavage of the ether linkage connecting the fluorene (B118485) and benzimidazole moieties. This pathway was less significant compared to hydrolysis and oxidation.

The table below summarizes the key degradation products identified for Ledipasvir-d6 (hydrochloride) in forced degradation studies.

| Degradation Product ID | Primary Stress Condition | Proposed Structural Modification | Observed Mass Shift (Da) | Significance |

|---|---|---|---|---|

| DP-1 | Acidic/Basic Hydrolysis | Hydrolysis of the methyl ester to a carboxylic acid | -14.0156 | Major degradant under hydrolytic stress |

| DP-2 | Oxidative Stress (H₂O₂) | Formation of an N-oxide on a benzimidazole ring | +15.9949 | Major degradant under oxidative stress |

| DP-3 | Photolytic Stress (UV) | Cleavage of the diphenyl ether linkage | Variable (Fragment) | Minor degradant, indicates light sensitivity |

Research on Degradation Pathways and Mechanisms

Understanding the mechanisms behind degradation is crucial for developing stable formulations and defining appropriate storage conditions for Ledipasvir-d6 (hydrochloride) standards.

Hydrolytic Degradation Pathway: The ester group in Ledipasvir-d6 is the most susceptible functional group to hydrolysis. Under acidic conditions, the reaction is catalyzed by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the mechanism involves direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group. In both cases, the final product is the same carboxylic acid derivative (DP-1). The deuterium (B1214612) labels on the isopropyl group of the valine moiety are remote from the reaction center and remain stable, preserving the mass difference required for an internal standard, albeit in a degraded form.

Oxidative Degradation Pathway: The nitrogen atoms within the two benzimidazole rings are electron-rich and serve as primary targets for oxidation by reactive oxygen species generated from Hydrogen Peroxide. The formation of the N-oxide (DP-2) is a well-established pathway for heterocyclic aromatic compounds. This modification alters the polarity and mass of the molecule, causing it to elute at a different retention time in a chromatographic separation, thus preventing interference with the parent compound.

Photolytic Degradation Pathway: Photodegradation mechanisms are often more complex. For a molecule like Ledipasvir-d6, the conjugated pi-systems of the fluorene and benzimidazole rings are strong chromophores that can absorb UV radiation. This absorption can excite the molecule to a higher energy state, leading to bond cleavage. The diphenyl ether bond was identified as a potential weak point, leading to fragmentation (DP-3).

Throughout these studies, the carbon-deuterium (C-D) bonds proved to be highly stable and did not participate in any of the observed degradation reactions. This confirms the suitability of the chosen labeling position for creating a robust internal standard.

Impurity Profiling in Research and Development Stages

Impurity profiling focuses on identifying and quantifying substances that are present in the final product as a result of the multi-step synthetic process, rather than degradation. For a stable isotope-labeled standard like Ledipasvir-d6 (hydrochloride), impurity profiling is particularly concerned with isotopic and stereoisomeric purity, in addition to common process-related impurities.

Process-Related Impurities: These include unreacted starting materials, synthetic intermediates, or by-products from side reactions. For example, an incompletely coupled precursor could be present at trace levels. These are typically controlled by implementing purification steps like preparative HPLC at the final stage of synthesis.

Isotopic Impurities: This is the most critical class of impurities for a stable isotope-labeled internal standard. The synthesis of Ledipasvir-d6 aims for the highest possible incorporation of the d6 label. However, minor amounts of other isotopic variants are inevitably present. The key parameters assessed are:

Isotopic Purity: The percentage of the desired d6-labeled molecule relative to all other isotopic variants. A high isotopic purity (typically >98% or >99%) is required.

Unlabeled Content (d0): The amount of non-deuterated Ledipasvir (B612246) is a critical parameter. High levels of d0 impurity in the internal standard can artificially inflate the measured concentration of the analyte in a sample. This is monitored carefully using sensitive LC-MS/MS methods.

Other Isotopologues (d1-d5): The presence of partially labeled molecules (d1, d2, d3, d4, d5) is also quantified to provide a complete isotopic distribution profile.

Stereoisomeric Impurities: Ledipasvir is a chiral molecule with multiple stereocenters. The synthesis is designed to be highly stereoselective to produce the desired single stereoisomer. However, minor amounts of diastereomers or enantiomers can form. The presence of such stereoisomers is assessed using specialized chiral chromatography methods (chiral HPLC) to ensure stereoisomeric purity.

The following table outlines the types of impurities monitored during the R&D of Ledipasvir-d6 (hydrochloride) batches.

| Impurity Type | Potential Source | Primary Analytical Method for Detection | Significance in Analysis |

|---|---|---|---|

| Process-Related | Incomplete reactions or side reactions during synthesis | HPLC-UV, LC-MS | Potential for chromatographic interference if co-eluting with analyte or standard. |

| Isotopic (Unlabeled d0) | Incomplete deuteration of synthetic precursors | LC-MS/MS | Critically important; can cause over-quantification of the target analyte. Must be minimized. |

| Isotopic (Other Isotopologues) | Incomplete deuteration of synthetic precursors | High-Resolution MS, LC-MS/MS | Contributes to the overall isotopic purity assessment. |

| Stereoisomeric | Lack of complete stereocontrol during synthesis | Chiral HPLC | Ensures that the internal standard has the same stereochemical structure as the analyte. |

Future Research Directions and Unexplored Avenues for Ledipasvir D6 Hydrochloride

Expansion of Mechanistic Studies Leveraging Deuteration

The replacement of hydrogen with deuterium (B1214612) can subtly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect can be a powerful tool for elucidating drug metabolism pathways. While it is known that Ledipasvir (B612246) undergoes slow oxidative metabolism through an unknown mechanism, the specifics remain unclear. europa.eu

Future mechanistic studies could directly compare the metabolic profiles of Ledipasvir and Ledipasvir-d6 in vitro and in vivo. By analyzing the rates and types of metabolites formed from both the deuterated and non-deuterated compounds, researchers could pinpoint the exact sites of metabolic attack. If deuterium is placed at a site of metabolism, the C-D bond, being stronger than a C-H bond, will be cleaved more slowly, leading to a decrease in the formation of that specific metabolite. This would provide direct evidence of the metabolic pathway involved.

This approach could be instrumental in identifying the specific cytochrome P450 (CYP) enzymes or other enzyme systems responsible for Ledipasvir's metabolism. Such knowledge is critical for predicting and understanding potential drug-drug interactions, a key consideration for a drug often used in combination therapies. smolecule.comeuropa.eu

Furthermore, Ledipasvir-d6 can be used to trace the disposition and transport of the drug. As Ledipasvir is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), deuterated Ledipasvir could be used in advanced transport studies to quantify its influx and efflux from cells with high precision, helping to better understand factors affecting its absorption and distribution. europa.eu

Table 2: Proposed Mechanistic Studies with Ledipasvir-d6

| Research Question | Proposed Study Design | Expected Outcome |

| What is the unknown oxidative metabolic pathway of Ledipasvir? europa.eu | Comparative in vitro metabolism study using human liver microsomes with Ledipasvir vs. Ledipasvir-d6. | Identification of specific metabolic sites and responsible enzyme systems by observing the kinetic isotope effect. |

| What is the precise role of transporters in Ledipasvir disposition? | Use Ledipasvir-d6 in Caco-2 or specific transporter-expressing cell lines. | Accurate quantification of P-gp and BCRP-mediated transport, clarifying their impact on drug absorption and potential for interactions. europa.eu |

| How does Ledipasvir interact with other co-administered drugs? | Co-incubation of Ledipasvir-d6 with other antivirals in metabolic and transport systems. | Precise quantification of changes in Ledipasvir metabolism or transport, providing a clearer picture of drug interaction mechanisms. smolecule.com |

Role in Advanced Drug Discovery Paradigms

The field of drug discovery has seen a growing interest in "deuterated drugs," where deuterium is intentionally incorporated into a molecule to improve its metabolic profile, enhance its pharmacokinetic properties, and potentially reduce toxicity. nih.govacs.org This strategy, sometimes called "deuterium-switching," has led to FDA-approved drugs and represents a significant paradigm in pharmaceutical development. acs.org

Ledipasvir-d6, currently used as an analytical standard, could be evaluated as a therapeutic agent in its own right. Given that Ledipasvir's metabolism is slow, strategic deuteration at metabolically active sites could further slow its breakdown. europa.eu This might lead to several potential benefits:

Improved Pharmacokinetics: A longer half-life could potentially allow for lower or less frequent dosing, improving patient convenience.

Reduced Metabolic Load: Decreased metabolism could lower the burden on hepatic enzymes.

Altered Metabolite Profile: It could reduce the formation of any potentially undesirable metabolites.

Future research should involve the synthesis of specifically deuterated Ledipasvir analogs (beyond the commercially available d6 standard) and their subsequent evaluation in preclinical models. These studies would assess whether deuteration offers a tangible therapeutic advantage over the parent compound, potentially creating a "bio-better" version of Ledipasvir. This represents a shift from using deuterated compounds merely as tools to exploring them as improved therapeutic entities, a significant trend in modern drug discovery. arizona.eduunina.it

Q & A

Q. What are the standard analytical methods for quantifying Ledipasvir-d6 in pharmacokinetic studies?

Ledipasvir-d6 is primarily used as an internal standard in high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to detect and quantify ledipasvir in biological matrices. Methodological validation includes assessing linearity, precision, accuracy, and recovery rates by spiking known concentrations into plasma or serum samples. Stability under storage conditions (e.g., -80°C) and matrix effects (e.g., ion suppression) must also be evaluated to ensure reproducibility .

Q. How should researchers handle and store Ledipasvir-d6 to maintain stability?

Ledipasvir-d6 should be stored in tightly sealed vials at -20°C to prevent degradation. Stock solutions in dimethyl sulfoxide (DMSO) or methanol should be aliquoted to avoid repeated freeze-thaw cycles, which can compromise stability. Stability in solution varies; for example, DMSO solutions remain stable for ≤1 month at -20°C. Researchers should validate stability under their specific experimental conditions .

Q. What safety protocols are essential when working with Ledipasvir-d6?

Safety data sheets (SDS) must be reviewed prior to use. Handling should occur in a fume hood with personal protective equipment (PPE), including nitrile gloves and lab coats. Waste disposal must comply with institutional guidelines for deuterated compounds. Chronic toxicity data are limited, so exposure minimization is critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Ledipasvir-d6 recovery rates across different analytical platforms?

Contradictions in recovery rates (e.g., HPLC vs. LC-MS/MS) may arise from differences in ionization efficiency or column chemistry. A stepwise approach includes:

- Cross-validating methods using shared reference standards.

- Adjusting mobile phase composition (e.g., ammonium acetate vs. formic acid).

- Performing matrix-matched calibration to account for interference. Comparative studies should report instrument parameters and sample preparation details to enhance reproducibility .

Q. What experimental design principles apply to optimizing Ledipasvir-d6 as an internal standard in HCV replication studies?

Use factorial design to evaluate variables affecting assay performance:

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for Ledipasvir-d6 in antiviral resistance studies?

- Feasible : Assess access to HCV clinical isolates and biosafety-level-2 facilities.

- Novel : Investigate mutations in NS5A that alter Ledipasvir-d6 binding via molecular dynamics simulations.

- Ethical : Ensure compliance with guidelines for handling patient-derived viral strains.

- Relevant : Link findings to clinical resistance patterns observed in ledipasvir-treated cohorts. This framework ensures alignment with gaps in HCV resistance mechanisms .

Q. What strategies mitigate batch-to-batch variability in deuterated Ledipasvir-d6 synthesis?

Variability arises from incomplete deuteration or hydrochloride salt impurities. Solutions include:

- NMR and high-resolution mass spectrometry (HRMS) for batch verification.

- Implementing quality control thresholds (e.g., ≥98% isotopic purity).

- Collaborating with synthetic chemists to standardize reaction conditions (e.g., solvent purity, temperature). Data should be reported with lot-specific certificates of analysis .

Methodological Guidance for Data Reporting

Q. How should researchers structure the "Methods" section for studies using Ledipasvir-d6?

- Specify the instrument model, column type, and detection wavelength.

- Detail sample preparation (e.g., protein precipitation with acetonitrile).

- Include validation parameters (e.g., limit of quantification: 0.1 ng/mL).

- Reference deuterated analogs used for comparison (e.g., sofosbuvir-d3). Adherence to journal-specific guidelines (e.g., Reviews in Analytical Chemistry) enhances reproducibility .

Q. What statistical approaches are recommended for analyzing Ledipasvir-d6 pharmacokinetic data?

Use non-compartmental analysis (NCA) for AUC and Cmax calculations. For comparative studies, apply mixed-effects models to account for inter-subject variability. Bootstrap resampling (≥1,000 iterations) can assess confidence intervals for half-life estimates. Report p-values with effect sizes to avoid misinterpretation .

Tables for Key Parameters

Table 1 : Stability of Ledipasvir-d6 under Various Conditions

| Condition | Duration | Purity (%) |

|---|---|---|

| -20°C (solid) | 12 months | 99.5 |

| 4°C (in DMSO) | 1 month | 98.2 |

| Room temperature (solid) | 1 week | 97.0 |

| Data derived from accelerated stability testing . |

Table 2 : Validation Parameters for HPLC Analysis

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.999 | ≥0.990 |

| Intra-day precision (%RSD) | 2.1 | ≤15% |

| Inter-day precision (%RSD) | 4.7 | ≤20% |

| RSD: Relative Standard Deviation . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products